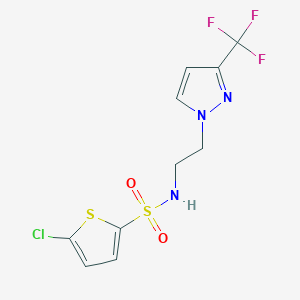

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

Chemical Structure and Key Features

5-Chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by:

- A thiophene ring substituted with a chlorine atom at the 5-position.

- A sulfonamide group (-SO₂NH-) linked to an ethyl chain.

- A 3-(trifluoromethyl)-1H-pyrazole moiety attached to the ethyl chain.

Properties

IUPAC Name |

5-chloro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3N3O2S2/c11-8-1-2-9(20-8)21(18,19)15-4-6-17-5-3-7(16-17)10(12,13)14/h1-3,5,15H,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANPIOHQGYFPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CCNS(=O)(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the pyrazole ring to the ethyl chain: This can be done through nucleophilic substitution reactions.

Formation of the thiophene sulfonamide:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a non-steroidal glucocorticoid receptor antagonist, which can modulate glucose homeostasis by affecting the GR/HNF4α/miR-122-5p signaling pathway . This interaction can lead to the suppression of gluconeogenesis, making it a potential therapeutic agent for type 2 diabetes mellitus.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related sulfonamide derivatives:

Limitations and Unanswered Questions

- Synthetic Details : Exact reaction conditions for the target compound (e.g., catalysts, yields) require further investigation.

Biological Activity

5-Chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including the trifluoromethyl group and thiophene sulfonamide moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₉ClF₃N₃O₂S

- Molecular Weight : 323.72 g/mol

- CAS Number : 1448056-74-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding.

Pharmacological Studies

Recent studies have highlighted the compound's potential anti-inflammatory and analgesic properties. Below is a summary of key findings from recent research:

| Study | Findings | Methodology |

|---|---|---|

| Sivaramakarthikeyan et al. (2022) | Demonstrated significant inhibition of paw swelling in rat models, comparable to aspirin | In vivo anti-inflammatory assays |

| Nayak et al. (2021) | Reported IC₅₀ values indicating potent COX-2 inhibition | Enzyme immunoassays |

| Thangarasu et al. (2021) | Showed high selectivity for COX-2 over COX-1, with IC₅₀ values lower than celecoxib | In vitro enzyme assays |

Case Studies

- Anti-inflammatory Activity : In a study involving carrageenan-induced edema in rats, the compound exhibited a reduction in inflammation comparable to standard treatments like diclofenac sodium. This suggests a promising role in treating inflammatory conditions.

- COX Inhibition : The compound's ability to selectively inhibit cyclooxygenase enzymes was evaluated, showing a preference for COX-2, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.

- Analgesic Effects : In pain models, the compound demonstrated significant analgesic activity, further supporting its potential as a therapeutic agent for pain management.

Structural Similarities and Uniqueness

The structural uniqueness of this compound lies in its combination of a trifluoromethyl group and a thiophene sulfonamide structure. This combination enhances both chemical reactivity and biological activity compared to other compounds lacking these features.

Q & A

Q. What are the optimal conditions for synthesizing 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide to maximize yield?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclization and sulfonamide coupling. Key parameters:

- Temperature : 50–60°C for pyrazole-thiophene coupling .

- Solvents : Dimethylformamide (DMF) or acetone for solubility and reactivity .

- Catalysts : Triethylamine for deprotonation .

- Purification : Recrystallization or column chromatography to isolate high-purity products .

- Yield Optimization : Stepwise monitoring via TLC and adjusting stoichiometric ratios of intermediates (e.g., trifluoromethylpyrazole derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions on thiophene and pyrazole rings .

- IR Spectroscopy : Identifies sulfonamide (S=O, N-H) and trifluoromethyl (C-F) functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly for pyrazole-thiophene spatial alignment .

Q. What biological targets are associated with this compound, and how are they assessed?

- Methodological Answer :

- Antifungal Activity : Tested via microdilution assays against Candida spp., with MIC values compared to fluconazole .

- Anticancer Potential : Screened against NCI-60 cell lines; IC₅₀ values calculated using MTT assays .

- Enzyme Inhibition : Kinase or protease inhibition assessed via fluorogenic substrates and kinetic analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with Cl/CF₃ on pyrazole; vary thiophene substituents) .

- Biological Testing : Compare analogs’ IC₅₀ values in dose-response assays .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like CYP51 (antifungal) or EGFR (anticancer) .

Q. What strategies address stability issues under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate compound at 25°C/60% RH and 40°C/75% RH for 4 weeks .

- HPLC Monitoring : Track degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

- pH-Dependent Solubility : Use shake-flask method to measure solubility in buffers (pH 1.2–7.4) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid metabolism (e.g., cytochrome P450-mediated oxidation) .

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models .

- Orthogonal Assays : Confirm target engagement via SPR or thermal shift assays to rule off-target effects .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the compound’s interaction with membrane targets (e.g., fungal ergosterol biosynthesis) via lipidomics .

- Toxicology Profiling : Assess hepatotoxicity in primary human hepatocytes .

- Formulation Development : Explore nanoparticle encapsulation to enhance solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.